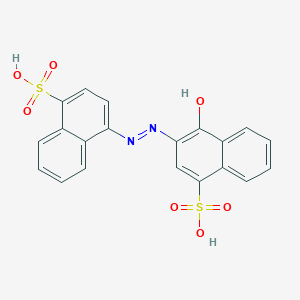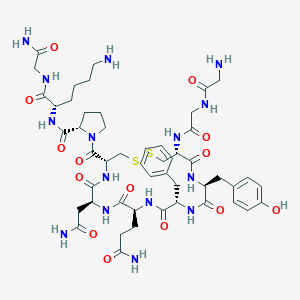![molecular formula C14H19NO5 B079809 [2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate CAS No. 13887-60-0](/img/structure/B79809.png)
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate is a complex organic compound that features a propylcarbamic acid esterified with a 2-hydroxyethyl group, which is further substituted with a 1,4-benzodioxan moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester typically involves the esterification of propylcarbamic acid with 2-(1,4-benzodioxan-2-yl)-2-hydroxyethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzodioxan moiety can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cardiovascular diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as an enzyme inhibitor or receptor modulator.
作用機序
The mechanism of action of propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxan moiety is known to interact with various biological targets, potentially modulating their activity. The ester linkage allows for hydrolysis, releasing the active components that can exert their effects on cellular pathways.
類似化合物との比較
Similar Compounds
- Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester
- Methylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester
- Butylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester
Uniqueness
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate is unique due to its specific ester linkage and the presence of the propyl group, which can influence its pharmacokinetic properties and biological activity. The benzodioxan moiety provides a versatile scaffold for further functionalization, making it a valuable compound in medicinal chemistry and organic synthesis.
特性
CAS番号 |
13887-60-0 |
|---|---|
分子式 |
C14H19NO5 |
分子量 |
281.3 g/mol |
IUPAC名 |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate |
InChI |
InChI=1S/C14H19NO5/c1-2-7-15-14(17)19-8-10(16)13-9-18-11-5-3-4-6-12(11)20-13/h3-6,10,13,16H,2,7-9H2,1H3,(H,15,17) |
InChIキー |
FUTJWOQQAQVKAN-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
正規SMILES |
CCCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)

